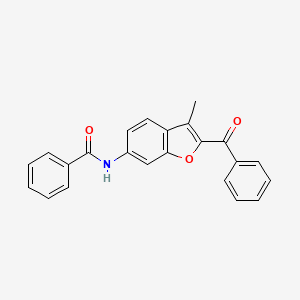

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)benzamide

Description

N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)benzamide is a synthetic benzofuran derivative characterized by a benzofuran core substituted with a benzoyl group at position 2, a methyl group at position 3, and a benzamide moiety at position 4. Its molecular formula is $ \text{C}{24}\text{H}{17}\text{NO}_3 $, yielding a molecular weight of 367.40 g/mol. The compound’s structure combines aromatic and heterocyclic features, making it a subject of interest in medicinal chemistry and materials science.

The compound’s synthesis likely involves cyclization and acylation steps, common in benzofuran chemistry. Its crystalline structure would typically be resolved using X-ray crystallography tools such as SHELX or WinGX, which are standard for small-molecule refinement .

Properties

Molecular Formula |

C23H17NO3 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)benzamide |

InChI |

InChI=1S/C23H17NO3/c1-15-19-13-12-18(24-23(26)17-10-6-3-7-11-17)14-20(19)27-22(15)21(25)16-8-4-2-5-9-16/h2-14H,1H3,(H,24,26) |

InChI Key |

WIVJTDICOQAYNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation:

Industrial Production:

Chemical Reactions Analysis

Oxidation: Undergoes oxidation reactions due to the benzoyl group.

Substitution: Reacts with nucleophiles (e.g., amines) to form amides.

Reduction: Reduction of the carbonyl group to the corresponding alcohol.

Benzoylation: Benzoyl chloride or benzoic anhydride, Lewis acid catalyst (e.g., AlCl₃).

Amide Formation: Amines (e.g., aniline), acid catalyst.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

- N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)benzamide itself is the primary product.

Scientific Research Applications

Biological Applications

Research has indicated that N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)benzamide possesses various pharmacological properties, including:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

- Anticancer Properties : The compound has been tested on several cancer cell lines, demonstrating cytotoxic effects. For instance, it has shown promising results against human colorectal carcinoma (HCT116) cells, with IC50 values indicating potent antiproliferative activity .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Synthesis and Structural Analogues

The synthesis of this compound typically involves multi-step organic reactions. Various synthetic routes have been developed to optimize yield and purity. Structural analogues have been synthesized to explore the relationship between chemical structure and biological activity, enhancing our understanding of how modifications can influence efficacy.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various benzofuran derivatives, this compound was identified as one of the most effective compounds against cancer cell lines such as K562 (chronic myelogenous leukemia) and PC3 (prostate cancer). The study utilized MTT assays to determine cell viability post-treatment, revealing a dose-dependent response indicative of its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against clinical strains of bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated that this compound had lower MIC values compared to traditional antibiotics, suggesting it could serve as a lead compound for developing new antimicrobial therapies .

Mechanism of Action

Targets: Interacts with specific cellular receptors or enzymes.

Pathways: Modulates signaling pathways (e.g., MAPK, PI3K/Akt).

Comparison with Similar Compounds

N-(2-Ethylsulfanyl-1,3-benzothiazol-6-yl)benzamide

- Structure : This compound features a benzothiazole core (a sulfur- and nitrogen-containing heterocycle) substituted with an ethylsulfanyl group at position 2 and a benzamide at position 5.

- Molecular Formula : $ \text{C}{16}\text{H}{14}\text{N}2\text{OS}2 $, with a molecular weight of 314.43 g/mol .

- Key Differences: Core Heterocycle: Benzothiazole (vs. Substituents: Ethylsulfanyl at position 2 (vs. benzoyl in the target compound) may reduce steric bulk but increase hydrophobicity. Pharmacological Implications: Benzothiazoles are known for antimicrobial and antitumor activities, whereas benzofurans often exhibit anti-inflammatory or CNS-targeting effects.

Hypothetical Analogues

- 3-Methylbenzofuran Derivatives : Substitution patterns (e.g., halogenation at position 5) could modulate solubility and bioactivity.

- Benzamide Variants : Replacement of benzamide with sulfonamide groups might alter hydrogen-bonding interactions with biological targets.

Comparative Data Table

Crystallographic and Computational Analysis

- Structural Refinement : Both compounds require advanced crystallographic software for structural elucidation. SHELX is widely used for small-molecule refinement, while WinGX integrates tools for data processing and visualization .

- Electron Density Maps : ORTEP-3’s graphical interface aids in visualizing thermal displacement parameters, critical for comparing substituent conformations in analogues .

Biological Activity

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)benzamide is a complex organic compound belonging to the class of benzofuran derivatives. Its unique structure combines a benzofuran core with a benzamide moiety, which has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C₁₈H₁₅NO₂, with a molecular weight of approximately 277.32 g/mol. The compound's structure includes:

- Benzofuran Core : A fused ring system that contributes to its biological activity.

- Benzamide Functionality : Enhances the interaction with biological targets.

Anticancer Properties

Research indicates that compounds related to benzofuran derivatives exhibit significant anticancer properties. This compound has been explored for its cytotoxic effects against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.4 | Induction of apoptosis via ROS generation |

| HeLa (Cervical) | 12.7 | Mitochondrial dysfunction leading to caspase activation |

In a study, it was found that the compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which disrupt mitochondrial function and activate caspases, key enzymes in the apoptotic pathway .

Antimicrobial Activity

The benzofuran scaffold has been associated with antimicrobial properties. Compounds similar to this compound have shown effectiveness against various pathogens:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| M. tuberculosis | 8 | Effective against resistant strains |

| Staphylococcus aureus | 4 | Broad-spectrum activity |

The presence of functional groups in the compound enhances its ability to interact with microbial targets, leading to inhibition of growth .

Case Studies and Research Findings

- Anticancer Study :

- Antimycobacterial Activity :

- Mechanistic Insights :

Q & A

Q. What mechanistic insights explain the compound’s potential bioactivity against cancer or viral targets?

- Methodological Answer : Structural analogs with thioether or isoxazole substituents (e.g., 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide) inhibit platelet aggregation or viral proteases via covalent or allosteric interactions. Competitive binding assays and mutagenesis studies identify critical residues in target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.